molecular formula C7H10INO B1314469 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide CAS No. 6457-57-4

4-(hydroxymethyl)-1-methylpyridin-1-ium iodide

Cat. No.: B1314469
CAS No.: 6457-57-4
M. Wt: 251.06 g/mol
InChI Key: JJDTZZNZCVUGIF-UHFFFAOYSA-M
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Description

4-(hydroxymethyl)-1-methylpyridin-1-ium iodide is a chemical compound that belongs to the pyridinium family It is characterized by the presence of a hydroxymethyl group attached to the fourth position of the pyridinium ring and a methyl group at the first position The iodide ion serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(Hydroxymethyl)pyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyridinium ring can be reduced to form a piperidine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium chloride (NaCl) or sodium bromide (NaBr) can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-1-methylpyridinium iodide.

    Reduction: 4-(Hydroxymethyl)-1-methylpiperidine.

    Substitution: 4-(Hydroxymethyl)-1-methylpyridinium chloride or bromide.

Scientific Research Applications

4-(hydroxymethyl)-1-methylpyridin-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)pyridine: Lacks the methyl group at the first position.

    1-Methylpyridinium iodide: Lacks the hydroxymethyl group at the fourth position.

    4-(Hydroxymethyl)-1-methylpiperidine: The pyridinium ring is reduced to a piperidine ring.

Uniqueness

4-(hydroxymethyl)-1-methylpyridin-1-ium iodide is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1-methylpyridin-1-ium-4-yl)methanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-5,9H,6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDTZZNZCVUGIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)CO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538303
Record name 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6457-57-4
Record name 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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